Metazocine, (+)-

Description

Contextualization within Benzomorphan (B1203429) Analgesics and Complex Opioid Ligands

Benzomorphans are a class of synthetic opioids characterized by a simplified morphine skeleton. nih.gov This structural modification was a deliberate strategy by medicinal chemists to create analgesics with a more favorable therapeutic profile. nih.gov Metazocine, as a prototype of the benzomorphan series, has been instrumental in the exploration of structure-activity relationships within this class of drugs. nih.goviiab.me

The pharmacology of (+)-Metazocine is multifaceted. It exhibits a mixed agonist-antagonist profile at mu-opioid receptors and is a high-efficacy agonist at kappa-opioid receptors. wikipedia.orgchemeurope.com This complex interaction with multiple opioid receptor subtypes contributes to its distinct effects. Furthermore, (+)-Metazocine and other benzomorphans, particularly their dextrorotatory enantiomers, are known to interact with sigma receptors. wikipedia.orgnih.govsigmaaldrich.com The sigma-1 receptor, in particular, is a target of interest for its potential role in neuroprotection and modulation of other neurotransmitter systems. sigmaaldrich.comnih.gov

The stereochemistry of metazocine is crucial to its pharmacological activity. The compound exists as a racemic mixture of two enantiomers, with the (-)-enantiomer generally being the more potent and selective form for opioid receptors. ontosight.ai The (+)-enantiomer, however, demonstrates a higher affinity for sigma receptors. sigmaaldrich.com This stereoselectivity is a common feature among chiral drugs and underscores the importance of three-dimensional molecular structure in determining biological activity. researchgate.netslideshare.net

| Compound | μ (mu) | δ (delta) | κ (kappa) |

|---|---|---|---|

| (-)-Pentazocine | 3.2 | 62 | 7.6 |

| Ketocyclazocine | - | - | - |

| (-)-Metazocine | - | - | - |

Historical Trajectory of Benzomorphan Discovery and Opioid Receptor Elucidation

The quest for safer and more effective analgesics has been a long-standing endeavor in pharmaceutical sciences. The development of benzomorphan analgesics emerged from the broader effort to modify the complex structure of morphine to dissociate its potent analgesic properties from its adverse effects. tandfonline.com

The concept of specific opioid receptors began to solidify in the mid-20th century, based on structure-activity relationship studies of synthetic opiates. guidetopharmacology.org By the 1960s, pharmacological evidence strongly suggested the existence of multiple opioid receptor sites. wikipedia.org The definitive identification of these receptors as distinct molecular entities came in the early 1970s through radioligand binding studies. wikipedia.orgnih.gov In 1973, Candace Pert and Solomon H. Snyder published a landmark study using radiolabeled naloxone (B1662785) to identify what would be later known as the μ-opioid receptor. wikipedia.org

Further research led to the differentiation of opioid receptor subtypes. The μ (mu), δ (delta), and κ (kappa) receptors were named after their prototypic ligands: morphine, the mouse vas deferens tissue where the delta receptor was first characterized, and ketocyclazocine, respectively. guidetopharmacology.orgwikipedia.org The discovery of endogenous opioid peptides, such as enkephalins, endorphins, and dynorphins, further illuminated the physiological roles of these receptors. frontiersin.org The cloning and sequencing of the mu, delta, and kappa opioid receptors in the early 1990s provided a molecular basis for their pharmacological distinctions. frontiersin.org

The development of benzomorphans like pentazocine (B1679294) and metazocine was concurrent with and informed by this growing understanding of opioid receptor pharmacology. taylorandfrancis.comacs.org These synthetic analgesics were crucial tools in characterizing the different receptor subtypes and their associated physiological effects. taylorandfrancis.com

| Year | Discovery/Event |

|---|---|

| 1954 | Beckett and Casy propose the existence of specific opiate receptors based on structure-activity relationships. guidetopharmacology.org |

| 1971 | First radioligand binding study identifying opioid receptors using 3H-levorphanol. wikipedia.org |

| 1973 | Pert and Snyder publish the first detailed binding study of the μ-opioid receptor using 3H-naloxone. wikipedia.org |

| 1975 | Discovery of the first endogenous opioids, the enkephalins. painphysicianjournal.com |

| Early 1990s | Cloning and sequencing of the mu, delta, and kappa opioid receptors. frontiersin.org |

Structure

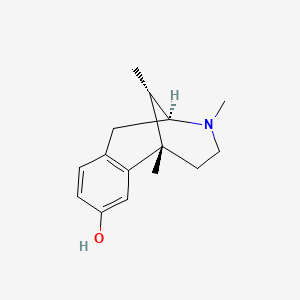

2D Structure

Properties

CAS No. |

67009-58-9 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |

InChI Key |

YGSVZRIZCHZUHB-ONERCXAPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Approaches for + Metazocine

Enantioselective Synthesis Strategies for (+)-Metazocine

The synthesis of the enantiomerically pure form of metazocine, specifically the (+)-enantiomer, is of significant interest due to the differential pharmacological activities of the enantiomers. ncats.io Strategies to achieve this enantiopurity can be broadly categorized into two main approaches: asymmetric synthesis and the resolution of racemic mixtures.

Chiral Pool Approaches and Asymmetric Catalysis

Asymmetric synthesis aims to create the desired stereoisomer directly. This can be achieved by using starting materials that are already chiral, a strategy known as the chiral pool approach, or by employing chiral catalysts to guide the stereochemical outcome of a reaction.

The chiral pool represents a collection of abundant and inexpensive enantiopure compounds from natural sources like amino acids, sugars, and terpenes. wikipedia.org Their inherent chirality can be preserved throughout a synthetic sequence, providing an efficient route to the target molecule. wikipedia.org For instance, an efficient asymmetric synthesis of (–)-pentazocine and (–)-metazocine has been accomplished starting from the readily available D-tyrosine. researchgate.netthieme-connect.comthieme-connect.com This strategy features a ring-closing metathesis (RCM) reaction for the formation of the C ring and an intramolecular Friedel–Crafts reaction for the assembly of the B ring. researchgate.netthieme-connect.comthieme-connect.com Another approach utilized an (R)-(benzyloxy)(phenyl)acetaldehyde to synthesize (1R,5S)-2-methyl-6,7-benzomorphan via an Aza-Prins reaction. csic.es

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of metazocine and related benzomorphans. A notable example is the use of chiral dirhodium(II) carboxylates. Dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate], or Rh₂(S-TFPTTL)₄, has been shown to be an exceptionally efficient catalyst for the enantioselective amination of silyl (B83357) enol ethers. acs.orgcapes.gov.brnih.gov This method provides N-(2-nitrophenylsulfonyl)-α-amino ketones in high yields and with enantioselectivities up to 95% ee. acs.orgcapes.gov.brnih.gov The utility of this catalytic protocol was demonstrated in an asymmetric formal synthesis of (−)-metazocine. acs.orgcapes.gov.brnih.gov The fluorinated catalyst, Rh₂(S-TFPTTL)₄, proved to be the catalyst of choice for this process. pharm.or.jp

Resolution Techniques for Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. innovareacademics.in Since enantiomers possess identical physical properties, their separation requires the use of a chiral resolving agent to form diastereomers, which have different physical properties and can thus be separated. innovareacademics.innih.govquora.com

A common method is the formation of diastereomeric salts. nih.gov A racemic base, such as metazocine, can be treated with a chiral acid like (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid. innovareacademics.in The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. innovareacademics.innih.gov Once separated, the pure enantiomer can be recovered by treating the salt with a base. innovareacademics.innih.gov For example, the resolution of (±)-N-normetazocine has been achieved using bromocamphorsulfonate salt. mdpi.com

Chromatographic methods are also highly effective for chiral resolution. mdpi.com This can be done indirectly by converting the enantiomers into diastereomers which are then separated on a standard achiral column, or directly using a chiral stationary phase (CSP). mdpi.com High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.gov

Precursor Chemistry and Intermediate Derivatization in Metazocine Synthesis

The synthesis of metazocine and other benzomorphans involves the construction of the characteristic 2,6-methano-3-benzazocine ring system. A key precursor in several synthetic routes is 3,4-lutidine. tandfonline.comresearchgate.net

A concise, three-step synthesis of (±)-metazocine starts from 3,4-lutidine. tandfonline.comresearchgate.net The process involves the reaction of 3,4-lutidine with methyl iodide, followed by reduction of the resulting pyridinium (B92312) salt with sodium borohydride (B1222165) to yield N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine. tandfonline.com A crucial step is the Lewis acid-promoted lithiation and subsequent electrophilic substitution of this tetrahydropyridine (B1245486) intermediate. tandfonline.comresearchgate.net The reaction of the tetrahydropyridine with one equivalent of BF₃·OEt₂, followed by s-BuLi and then p-methoxybenzyl chloride, affords the α-substituted product in good yield. tandfonline.com The synthesis is completed by a Grewe cyclization with hydrobromic acid. acs.org

Intermediate derivatization plays a critical role in both the synthesis and the exploration of structure-activity relationships. For example, in the asymmetric synthesis using a dirhodium catalyst, the silyl enol ether derived from an acyclic ketone is a key intermediate that undergoes enantioselective amination. acs.orgcapes.gov.brnih.gov The resulting N-(2-nitrophenylsulfonyl)-α-amino ketone is then further elaborated to the final product. acs.org Derivatization is also used to enhance the chromatographic properties of compounds for separation or analysis. researchgate.netnih.gov

Development of (+)-Metazocine Analogues and Structurally Related Benzomorphan (B1203429) Derivatives

The benzomorphan scaffold is a versatile template for the development of new therapeutic agents. researchgate.netnih.gov Modifications to the N-substituent and the ring system have led to a wide range of analogues with diverse pharmacological profiles.

N-Substitution Patterns and Their Synthetic Routes

The nature of the substituent at the nitrogen atom of the benzomorphan core is a critical determinant of its biological activity. researchgate.net A variety of N-substituted analogues have been synthesized to explore these structure-activity relationships.

The general synthetic route to these analogues involves the alkylation of N-normetazocine, the parent benzomorphan lacking an N-substituent. For example, after resolving (±)-N-normetazocine, the desired enantiomer can be alkylated with various alkyl or substituted phenethyl bromides in the presence of a base like sodium bicarbonate to yield the target N-substituted derivatives. mdpi.comunisi.it This approach has been used to synthesize a series of N-phenethyl substituted 6,7-benzomorphans with substituents on the aromatic ring of the phenethyl moiety. mdpi.comresearchgate.net

The introduction of different functional groups on the N-substituent, such as an aromatic ring or alkyl residues linked by an N-propanamide or N-acetamide spacer, has also been explored. researchgate.net The synthesis of these amides involves the acylation of N-benzyl anilines with 3-bromopropionyl chloride to form the corresponding amides, which are then used to alkylate (-)-cis-(1R,5R,9R)-N-normetazocine. unisi.it

A diverse array of N-substituents has been synthesized, including:

N-methyl through decyl mdpi.com

N-phenethyl and its substituted derivatives mdpi.com

N-benzyl and its substituted derivatives rsc.orgnih.gov

N-cinnamyl mdpi.com

N-propyl amides mdpi.com

| N-Substituent Type | Example Substituents | General Synthetic Approach | Reference |

| Alkyl | Methyl, Decyl | Alkylation of N-normetazocine | mdpi.com |

| Aralkyl | Phenethyl, Benzyl, Cinnamyl | Alkylation of N-normetazocine with corresponding halide | mdpi.comrsc.orgnih.gov |

| Substituted Aralkyl | 2-Fluorophenethyl, 4-Hydroxyphenethyl | Alkylation of N-normetazocine with substituted phenethyl bromide | mdpi.com |

| Amide-containing | N-Propanamido, N-Acetamido derivatives | Acylation followed by alkylation of N-normetazocine | researchgate.netunisi.it |

Ring System Modifications and Their Stereochemical Implications

Modifications to the benzomorphan ring system itself have also been a subject of synthetic efforts. The stereochemistry of the benzomorphan core is crucial for its interaction with biological targets. researchgate.netacs.org

The synthesis of benzomorphans often relies on an acid-catalyzed intramolecular Friedel-Crafts cyclization of a suitably functionalized piperidine (B6355638) to form the B ring of the benzomorphan skeleton. researchgate.netcsic.esresearchgate.net The stereochemistry of the substituents on the piperidine precursor directly influences the stereochemical outcome of the final tricyclic product.

For example, in a synthesis starting from (R)-(benzyloxy)(phenyl)acetaldehyde, an Aza-Prins reaction is used to create a bicyclic intermediate, which is then converted to an enantiomerically pure (2S,4S)-2-benzyl-1-methylpiperidin-4-ol. csic.es The subsequent Friedel-Crafts cyclization of this piperidinol yields the (1R,5S)-2-methyl-6,7-benzomorphan, demonstrating the transfer of stereochemistry from the precursor to the final product. csic.es

Molecular Pharmacology and Receptorome Interactions of + Metazocine

Opioid Receptor Subtype Selectivity and Functional Activity

The interactions of (+)-Metazocine with opioid receptors are characterized by a distinct profile of activity across the mu (μ), kappa (κ), and delta (δ) subtypes. This selectivity is a hallmark of its pharmacological action.

(+)-Metazocine displays a mixed agonist-antagonist profile at the mu-opioid receptor (MOR). While it can act as a partial agonist, its activity at this receptor is generally weak compared to its effects on other opioid receptor subtypes. This dual activity contributes to its complex pharmacological effects. The levorotatory isomer, (-)-metazocine, is more tightly bound to MOR.

In contrast to its modest activity at MOR, (+)-Metazocine is a high-efficacy agonist at the kappa-opioid receptor (KOR). ontosight.ai This potent agonism at KOR is a defining characteristic of its opioid receptor profile and is thought to mediate some of its principal pharmacological effects. The (-)-isomer of metazocine also demonstrates a strong interaction with KOR.

The interaction of (+)-Metazocine with the delta-opioid receptor (DOR) is less pronounced compared to its activity at kappa and mu receptors. While some N-substituted derivatives of the (-)-cis-N-Normetazocine scaffold can influence DOR affinity and efficacy, the direct modulatory effects of (+)-Metazocine at this receptor are not a primary component of its pharmacological profile. researchgate.net

Sigma Receptor Subtype Affinity and Ligand Efficacy

(+)-Metazocine demonstrates a high affinity for sigma receptors, a class of proteins distinct from opioid receptors. This interaction is highly stereoselective, with the (+)-enantiomer showing a marked preference for the sigma-1 receptor subtype.

(+)-Metazocine is a well-established high-affinity ligand for the sigma-1 receptor (σ1R). mdpi.com The dextro enantiomers of N-substituted N-normetazocine derivatives consistently exhibit high affinity for the σ1R. nih.gov Studies have shown that (+)-Metazocine and its analogs, such as (+)-pentazocine, are potent σ1R agonists. nih.gov This interaction is significant as the σ1R is a unique ligand-operated molecular chaperone in the endoplasmic reticulum, and its activation can modulate various intracellular signaling pathways. nih.gov The affinity of (+)-phenazocine, a related compound, for the σ1 receptor has been reported with a Ki value of 3.8 ± 0.4 nM, and it displays a σ1 antagonist profile. nih.gov

The interaction of (+)-Metazocine with the sigma-2 receptor (σ2R) is considerably weaker than its affinity for the σ1R. researchgate.net Generally, dextrorotatory isomers of N-normetazocine derivatives show significant selectivity for σ1R over σ2R. mdpi.com While some related compounds may exhibit nanomolar affinity for σ2R, the primary sigma receptor interaction for (+)-Metazocine is with the σ1 subtype. mdpi.com

Receptor Binding Affinities of (+)-Metazocine and Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| (+)-Phenazocine | σ1R | 3.8 ± 0.4 | Antagonist |

| (-)-Phenazocine | σ1R | 85 ± 2.0 | Antagonist |

Non-Opioid Receptor System Engagement: Focus on PCP Receptor Selectivity

Beyond its interactions with classical opioid receptors, (+)-Metazocine demonstrates significant engagement with non-opioid receptor systems, most notably the phencyclidine (PCP) receptor site located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex. nih.govdrugbank.com Research into the binding affinities of various N-substituted N-normetazocine analogs has revealed that (+)-Metazocine is a highly selective ligand for the PCP receptor. nih.gov

While other related compounds, such as (+)-normetazocine, exhibit a higher absolute affinity for the PCP receptor (Ki = 30 nM), (+)-Metazocine (Ki = 41 nM) is distinguished by its selectivity profile. nih.gov It demonstrates a 51-fold greater selectivity for the PCP receptor over the sigma receptor and more than 200-fold selectivity over the mu-opioid receptor. nih.gov This pronounced selectivity suggests that the effects of (+)-Metazocine may be significantly mediated by its interaction with the NMDA receptor complex, distinguishing it from other benzomorphan (B1203429) opioids. nih.gov The binding of ligands like PCP and related compounds to this site within the ion channel blocks the influx of positive ions, thereby inhibiting neuronal depolarization. drugbank.comnih.gov The high correlation between the binding affinity of benzomorphans for the PCP receptor and certain behavioral effects underscores the functional importance of this interaction. nih.gov

| Compound | PCP Receptor Ki (nM) | Sigma Receptor Ki (nM) | Mu-Opioid Receptor Ki (nM) | Selectivity (PCP vs. Sigma) | Selectivity (PCP vs. Mu-Opioid) |

|---|---|---|---|---|---|

| (+)-Metazocine | 41 | ~2091 | >8200 | 51-fold | >200-fold |

| (+)-Normetazocine | 30 | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |

Data derived from research on N-substituted N-normetazocine analogs. nih.gov

Signal Transduction Pathways and Downstream Cellular Events

The interaction of (+)-Metazocine with its target receptors, particularly G-protein-coupled opioid receptors, initiates a complex series of intracellular signaling events. nih.gov Upon agonist binding, these receptors undergo conformational changes that trigger the activation of heterotrimeric G-proteins, leading to the modulation of various downstream effector systems. nih.gov This signaling cascade is central to the cellular responses elicited by opioids and involves the regulation of second messengers, ion channel activity, and the activation of kinase pathways, ultimately altering neuronal function and excitability. nih.govnih.gov

G-Protein Coupling and cAMP Modulation

Opioid receptors, including the mu and kappa subtypes with which benzomorphans interact, classically couple to pertussis toxin-sensitive inhibitory G-proteins (Gi/o). nih.govwikipedia.org Activation of the receptor by an agonist promotes the dissociation of the G-protein into its Gα and Gβγ subunits. nih.gov The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. patsnap.com This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comresearchgate.net Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), affecting the phosphorylation state and activity of numerous downstream proteins, including transcription factors and ion channels. nih.gov Studies on the closely related compound pentazocine (B1679294) confirm this mechanism, showing that its binding to kappa opioid receptors results in the inhibition of adenylyl cyclase and a reduction in cAMP levels. patsnap.com

Receptor Internalization Dynamics and Biased Agonism Considerations

Prolonged or repeated activation of G-protein-coupled receptors (GPCRs) typically leads to desensitization and internalization, a process mediated by G-protein-coupled receptor kinases (GRKs) and arrestin proteins. mdpi.commdpi.com Following phosphorylation by GRKs, β-arrestins are recruited to the receptor, which uncouples it from the G-protein and targets it for endocytosis. nih.govnih.gov

This process is a key consideration in the concept of "biased agonism," where a ligand may preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.govnih.gov It has been hypothesized that G-protein-mediated signaling is responsible for the therapeutic effects of opioids, while β-arrestin-dependent pathways may contribute to receptor internalization and certain adverse effects. mdpi.comnih.gov Ligands that are "G-protein biased," such as oliceridine (B1139222) and PZM21, have been developed with the aim of separating these pathways. nih.govbiorxiv.org While specific studies on the biased agonism profile and internalization dynamics of (+)-Metazocine are not extensively detailed, these are critical mechanistic considerations for understanding its complete pharmacological profile at opioid receptors.

Modulation of Intracellular Signaling Cascades

Beyond the canonical inhibition of adenylyl cyclase, the activation of opioid receptors by ligands such as (+)-Metazocine modulates other critical intracellular signaling cascades. The dissociated Gβγ subunits play a significant role in these downstream events. nih.govnih.gov They can directly interact with and modulate the activity of various ion channels. nih.gov A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. nih.govnih.gov Concurrently, Gβγ subunits can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. nih.gov

Furthermore, opioid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, most notably the extracellular signal-regulated kinase (ERK) cascade. nih.govnih.gov The activation of ERK can occur through various mechanisms, some dependent on G-protein subunits and others involving β-arrestin as a scaffold, and can influence a wide range of cellular processes, including gene expression and synaptic plasticity. nih.gov

| Pathway | Key Effector | Primary Cellular Outcome |

|---|---|---|

| G-Protein/cAMP Pathway | Adenylyl Cyclase (Inhibition) | Decreased intracellular cAMP levels |

| Ion Channel Modulation (via Gβγ) | GIRK Channels (Activation) | Neuronal hyperpolarization, decreased excitability |

| Ion Channel Modulation (via Gβγ) | Voltage-Gated Calcium Channels (Inhibition) | Reduced neurotransmitter release |

| MAPK Pathway | ERK 1/2 (Activation) | Modulation of gene expression and synaptic plasticity |

| Receptor Regulation | β-Arrestin (Recruitment) | Receptor desensitization and internalization |

Structure Activity Relationship Sar Investigations of + Metazocine Scaffolds

Elucidation of Stereochemical Determinants for Receptor Specificity and Functional Outcomes

The stereochemistry of the metazocine scaffold is a critical factor in determining its affinity and selectivity for various receptors. mdpi.com The (+)-enantiomer of N-allyl-N-normetazocine (SKF 10,047) was foundational in distinguishing the sigma receptor from others like the PCP (NMDA) and opioid receptors. nih.gov Generally, the (+)-isomers of benzomorphans, including metazocine, exhibit a higher affinity for sigma receptors, while the (-)-isomers tend to bind more strongly to mu (μ) and kappa (κ) opioid receptors. mdpi.comnih.gov

Research has consistently shown that the cis-(+)-N-normetazocine nucleus, when combined with appropriate N-substituents, is an effective pharmacophore for targeting σ1 binding sites. acs.org Studies on enantiomeric pairs of N-substituted N-normetazocines have confirmed that binding to the sigma site is enantioselective. nih.gov For instance, the (+)-N-benzyl analog of normetazocine displays a 55-fold higher selectivity for the sigma site compared to its (-)-counterpart. nih.gov

Furthermore, the stereochemistry of both the N-normetazocine scaffold and the N-substituent can significantly alter the affinity profile, shifting it from a selective σ1 ligand to a mixed-target compound. mdpi.com Specifically, levorotatory isomers of some derivatives show a multitarget profile, binding to both opioid and σ1 receptors, whereas the dextrorotatory isomers are more selective for the σ1 receptor. mdpi.comnih.gov This highlights the pivotal role of the absolute and relative stereochemistry of the benzomorphan (B1203429) system in optimizing affinity and specificity for a particular receptor. researchgate.net

Comparative SAR with Related Benzomorphans (e.g., Pentazocine (B1679294), Phenazocine)

The structure-activity relationships of (+)-metazocine are often understood in comparison to other benzomorphan derivatives like pentazocine and phenazocine. wikidoc.orgpsu.edu

Pentazocine , which has an N-(dimethylallyl) substituent, is known to be more potent and selective for the sigma receptor than N-allyl-N-normetazocine (SKF 10,047). nih.gov Both (+)-metazocine and (+)-pentazocine are used as reference compounds in sigma receptor binding assays. acs.orgrsc.org However, (+)-metazocine has been identified as being more selective for the PCP receptor relative to the sigma and mu opioid sites. nih.gov

Phenazocine , characterized by an N-phenethyl substituent, is a much more potent analgesic than pentazocine. wikipedia.org This enhanced potency is attributed to the N-phenethyl group, which is known to boost μ-opioid activity. wikipedia.org Regardless of their stereochemistry, phenazocine derivatives have shown opioid agonist/σ1R antagonist profiles. mdpi.com In contrast to morphine, phenazocine does not cause spasm of the sphincter of Oddi, making it a more suitable option for treating biliary or pancreatic pain. wikipedia.org

Computational Approaches to SAR Elucidation

Computational methods are increasingly being used to understand the structure-activity relationships of (+)-metazocine and related compounds at a molecular level. nih.gov

Molecular docking simulations have become an invaluable tool for investigating how ligands like (+)-metazocine and its derivatives bind to their receptor targets. rsc.orgacs.org These computational models help to visualize the binding poses and identify key interactions between the ligand and amino acid residues within the receptor's binding pocket. rsc.org

For σ1 receptor ligands, docking studies have been used to analyze the binding modes of novel N-substituted normetazocine derivatives. rsc.org These studies have shown that the N-substituents can form crucial interactions with key residues in the receptor site. rsc.org For example, the presence of a phenyl group in the N-substituent can increase the number of hydrophobic interactions with residues such as Leu182 and Met93, leading to higher affinity. rsc.org

Molecular dynamics simulations further enhance these studies by providing insights into the stability of the ligand-receptor complex over time. rsc.org Docking studies have also been instrumental in rationalizing the results of radioligand binding assays and in guiding the design of new derivatives with improved affinity and selectivity. nih.gov The use of crystal structures of receptors, such as the μ-opioid receptor, in docking simulations allows for the prediction of binding affinities and the classification of compounds into different binding concentration regimes. plos.org

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of the interaction between (+)-Metazocine and its target receptors, particularly the sigma-1 (σ1) receptor. These computational methods allow researchers to observe the conformational changes in both the ligand and the receptor over time, revealing the intricate, multi-step process of binding and dissociation. biorxiv.orgpdbj.org

Studies utilizing MD simulations on the human σ1 receptor have successfully reconstructed the binding pathway for related benzomorphans like (+)-pentazocine. biorxiv.orgresearchgate.net These simulations show that ligand binding is not a simple lock-and-key event but a complex process that involves significant conformational rearrangements of the receptor. biorxiv.org The binding pathway for (+)-pentazocine has been described as a three-step process:

An initial "opening" of a "lid" region of the receptor. biorxiv.orgresearchgate.net

Separation of the beta-barrel structure in the receptor's interior, which exposes the binding pocket. researchgate.net

Entry of the ligand into the now-accessible pocket, followed by the protein closing around it. biorxiv.orgresearchgate.net

This entire process is rate-limited by these receptor conformational changes. biorxiv.orgpdbj.org MD simulations of various ligands, including (+)-pentazocine, with the σ1 receptor have highlighted the crucial role of specific amino acid residues in the binding pocket. The protonated amine group of the ligand typically forms a key hydrogen bond or salt bridge with the carboxylate group of Glutamate-172 (Glu172), an interaction considered fundamental for high-affinity binding. nih.gov Further stabilization is achieved through hydrophobic and van der Waals interactions with surrounding residues. For instance, in studies of novel (+)-cis-normetazocine derivatives, the phenyl group was shown to form hydrophobic interactions with residues such as Leucine-182 (Leu182) and Methionine-93 (Met93). rsc.org

The combined approach of molecular mechanics and Poisson-Boltzmann surface area (MM/PBSA) calculations, applied to MD simulation trajectories, allows for the determination of binding free energies (ΔGbind). nih.gov This analysis can decompose the total binding energy into contributions from different types of interactions (polar, nonpolar), identifying the most significant forces driving complex formation. nih.gov Such simulations confirm the substantial role of both polar and hydrophobic residue contacts in maintaining the high affinity of ligands for the receptor. nih.gov These dynamic insights into the binding process are essential for rationalizing the structure-activity relationships observed experimentally and for designing new ligands with improved affinity and selectivity. nih.govrsc.org

Table 1: Key Amino Acid Residues in the σ1 Receptor Involved in (+)-Benzomorphan Binding This table summarizes key interacting residues identified through molecular dynamics simulations of (+)-metazocine analogs with the sigma-1 receptor.

| Interacting Residue | Location/Role | Type of Interaction | Reference |

|---|---|---|---|

| Glu172 | Core of binding pocket | Hydrogen Bond / Salt Bridge with protonated amine | nih.gov |

| Tyr103 | Binding pocket | Interacts with Glu172 | nih.gov |

| Leu182 | Binding pocket | Hydrophobic interaction with ligand's phenyl group | rsc.org |

| Met93 | Binding pocket | Hydrophobic interaction with ligand's phenyl group | rsc.org |

| Trp136 | "Lid" region | Involved in conformational change (opening) | researchgate.net |

| Ala161 | "Lid" region | Involved in conformational change (opening) | researchgate.net |

Quantum Chemical Analyses of Electronic Properties

Quantum chemical analyses are powerful computational tools used to investigate the electronic properties of molecules, providing a fundamental understanding of how these characteristics influence their biological activity. arxiv.orgresearchgate.net By applying methods like Density Functional Theory (DFT), researchers can calculate a variety of molecular descriptors that correlate with a compound's reactivity, stability, and ability to interact with a biological target. nih.gov For (+)-Metazocine and its analogs, these analyses can elucidate the electronic features that govern their affinity and selectivity for opioid and sigma receptors.

The primary goal of quantum chemical analysis in this context is to quantify the electronic structure and relate it to the structure-activity relationship (SAR). researchgate.net Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedres.usbiomedres.us The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions, such as hydrogen bonds and electrostatic attractions, with receptor residues. acs.org Additional parameters like the electrophilicity index (ω), chemical hardness (η), and dipole moment (μ) further characterize the molecule's reactivity and polarity. researchgate.netbiomedres.us

While specific, in-depth quantum chemical studies focused exclusively on (+)-Metazocine were not predominant in the reviewed literature, the application of these methods to related scaffolds like thebaine derivatives and other drug precursors demonstrates their utility. researchgate.netbiomedres.usbiomedres.us In such studies, linear regression analyses are often performed to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate these calculated electronic descriptors with experimentally determined biological activity (e.g., binding affinity Ki). nih.gov These models can help predict the activity of novel, unsynthesized derivatives and guide the design of compounds with optimized electronic properties for enhanced receptor interaction.

Table 2: Common Quantum Chemical Descriptors and Their Significance This table defines key electronic properties calculated via quantum chemical methods and their relevance in drug design.

| Descriptor | Symbol | Significance in SAR | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity for electron donation; relates to reactivity with electrophilic sites on a receptor. | researchgate.netbiomedres.us |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity for electron acceptance; relates to reactivity with nucleophilic sites on a receptor. | researchgate.netbiomedres.us |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | researchgate.net |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. | researchgate.netbiomedres.us |

| Electrophilicity Index | ω | Represents the global electrophilic nature of a molecule. | biomedres.usbiomedres.us |

| Dipole Moment | μ | Quantifies the overall polarity of the molecule, influencing solubility and polar interactions. | researchgate.netbiomedres.us |

| Molecular Electrostatic Potential | MEP | Visualizes the 3D charge distribution, predicting sites for electrostatic interactions and hydrogen bonding. | acs.org |

Preclinical Pharmacological Characterization in Advanced Biological Models

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays have been utilized to determine the affinity and selectivity of (+)-Metazocine for various receptor systems. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity, typically expressed as the inhibition constant (Kᵢ).

Research evaluating a series of N-substituted N-normetazocine analogs has provided specific binding affinity data for (+)-Metazocine. nih.gov In these studies, the binding affinities for sigma-1, phencyclidine (PCP), and µ-opioid receptors were determined using [³H]-(+)-pentazocine, [³H]TCP, and [³H]DAMGO as the respective radioligands. nih.gov

The findings indicate that (+)-Metazocine possesses a notable affinity for the PCP receptor, with a Kᵢ value of 41 nM. nih.gov Furthermore, the compound demonstrated significant selectivity for the PCP receptor over both the sigma and µ-opioid receptors. Specifically, (+)-Metazocine was found to be 51-fold more selective for the PCP receptor compared to the sigma receptor and over 200-fold more selective compared to the µ-opioid receptor. nih.gov In the same series of experiments, the parent compound (+)-normetazocine showed a Kᵢ of 30 nM at the PCP receptor. nih.gov

Table 1: Receptor Binding Affinity and Selectivity of (+)-Metazocine

| Compound | Receptor | Kᵢ (nM) | Selectivity (vs. PCP Receptor) | Reference |

| (+)-Metazocine | PCP | 41 | - | nih.gov |

| Sigma | ~2091* | 51-fold lower affinity | nih.gov | |

| µ-Opioid | >8200** | >200-fold lower affinity | nih.gov | |

| (+)-Normetazocine | PCP | 30 | - | nih.gov |

*Calculated based on the reported 51-fold selectivity relative to the PCP receptor Kᵢ. **Calculated based on the reported >200-fold selectivity relative to the PCP receptor Kᵢ.

In Vitro Functional Assays for Efficacy and Potency Assessment

No specific data on the functional activity of (+)-Metazocine in cell-based reporter assays, such as those measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP), were identified in the reviewed scientific literature. While studies exist for racemic metazocine, information focusing solely on the (+)-enantiomer is not available. d-nb.inforesearchgate.net

No specific data detailing the efficacy and potency of (+)-Metazocine in isolated tissue preparations, such as the guinea pig ileum or mouse vas deferens bioassays, were found in the analyzed literature.

In Vivo Mechanistic Studies Utilizing Animal Models

No in vivo studies specifically investigating the central nervous system effects, such as changes in locomotor activity, mediated by (+)-Metazocine in animal models were identified in the reviewed literature. Studies on the (-) enantiomer have been conducted, but these fall outside the scope of this article. frontiersin.orgfrontiersin.org

No research findings utilizing genetically modified animal models, such as receptor knockout mice, to elucidate the specific in vivo mechanisms of action for (+)-Metazocine were available in the surveyed literature. While related compounds like (+)-pentazocine have been studied in dopamine (B1211576) D₂ receptor knockout mice, this information is not directly applicable to (+)-Metazocine. psu.edunih.gov

Future Research Directions and Therapeutic Hypothesis Generation

Exploration of Novel (+)-Metazocine Derivatives for Multitarget Ligand Design

The scientific community is actively exploring the synthesis of new derivatives of (+)-Metazocine with the goal of creating multitarget ligands. The core idea is that the stereochemistry of the N-normetazocine nucleus is a critical factor in determining which targets these compounds interact with. mdpi.com Specifically, the (+)-(1S,5S,9S) configuration of the N-normetazocine scaffold has a known affinity for the σ1 receptor. mdpi.com

Researchers are modifying the N-substituent of the (+)-cis-N-normetazocine nucleus to fine-tune the affinity and selectivity of these compounds for σ1, σ2, and opioid receptors. acs.orgresearchgate.net For instance, the introduction of an ethyleneamino spacer on the (+)-cis-N-normetazocine nucleus has been shown to increase σ2 binding affinity. acs.org

A series of (+)-cis-N-normetazocine derivatives have been synthesized and evaluated for their affinity at various receptors. acs.org The data from these studies, as shown in the table below, reveals that substitutions on the ethyleneamino spacer can modulate selectivity for opioid and PCP binding sites. acs.org For example, derivatives with alkyl and cycloalkyl groups show no affinity for opioid receptors, whereas those with aromatic substituents exhibit significant opioid affinities. acs.org

| Compound | σ1 Affinity (Ki, nM) | Opioid Receptor Affinity (Ki, nM) |

|---|---|---|

| 8c | 5.9 | 79.8 |

| 9c | 5.6 | 28.8 |

These findings suggest that the (+)-cis-N-normetazocine nucleus is a promising pharmacophore for developing selective σ1 ligands. acs.org Further research into novel derivatives could lead to the development of compounds with tailored pharmacological profiles for treating a variety of conditions, including inflammatory pain. mdpi.com For instance, (+)-2R/S-LP2, a selective σ1R ligand, has demonstrated an antagonist profile in the formalin test, indicating its potential as an analgesic. mdpi.com

Advanced Methodologies for Receptor Interaction Profiling and Signaling Pathway Characterization

To better understand the therapeutic potential of (+)-Metazocine and its derivatives, researchers are employing advanced methodologies to profile their interactions with receptors and characterize the downstream signaling pathways.

Radioligand binding assays are a fundamental technique used to determine the affinity of these compounds for various receptors. mdpi.comnih.gov In these assays, a radiolabeled ligand (such as [3H]-(+)-pentazocine for σ1 receptors) is used to compete with the test compound for binding to the receptor. mdpi.com This allows for the determination of the binding affinity (Ki) of the test compound. mdpi.com

In addition to traditional binding assays, more advanced techniques are being utilized to gain a deeper understanding of receptor-ligand interactions. These include:

Quantitative Autoradiography: This technique allows for the visualization and quantification of receptor distribution in tissue sections. nih.gov

In vitro and in vivo evaluations: These studies help to characterize the functional activity of the compounds, determining whether they act as agonists or antagonists at specific receptors. researchgate.net For example, the mouse vas deferens (MVD) assay can be used to assess the functional activity of compounds at opioid receptors. mdpi.com

Molecular Modeling and Docking Studies: These computational methods provide insights into the binding modes of ligands within the receptor's binding pocket, helping to explain structure-activity relationships. researchgate.netacs.org

Signaling Pathway Analysis: Researchers are investigating the downstream signaling cascades activated by (+)-Metazocine and its derivatives. medrxiv.orgnih.gov This includes studying their effects on G-protein activation, β-arrestin recruitment, and the modulation of kinase cascades. nih.govumich.edu

The table below summarizes some of the advanced methodologies being used to study (+)-Metazocine and its derivatives.

| Methodology | Application |

|---|---|

| Radioligand Binding Assays | Determine binding affinity (Ki) for various receptors. mdpi.comnih.gov |

| Quantitative Autoradiography | Visualize and quantify receptor distribution in tissues. nih.gov |

| In Vitro/In Vivo Functional Assays | Characterize agonist/antagonist activity. researchgate.net |

| Molecular Modeling | Predict ligand binding modes and structure-activity relationships. researchgate.netacs.org |

| Signaling Pathway Analysis | Investigate downstream cellular effects. medrxiv.orgnih.gov |

Translational Research Opportunities from Preclinical Findings

The promising preclinical data on (+)-Metazocine and its derivatives have opened up several avenues for translational research, with the ultimate goal of developing new therapies for a range of disorders.

The potential for (+)-Metazocine derivatives to act as multitarget ligands for opioid and σ1 receptors makes them attractive candidates for the treatment of complex conditions like chronic pain. mdpi.com Preclinical models of pain, such as the formalin test, have shown that σ1 receptor antagonists can reduce inflammatory pain. mdpi.com These findings provide a strong rationale for advancing these compounds into clinical trials for pain management. researchgate.net

Furthermore, the involvement of σ1 receptors in a variety of cellular functions suggests that (+)-Metazocine and its derivatives could have therapeutic potential in other areas, including:

Neurodegenerative Diseases: The σ1 receptor has been implicated in the pathophysiology of diseases like Alzheimer's. researchgate.net

Affective Disorders and Schizophrenia: There is evidence to suggest the involvement of σ sites in these conditions. acs.org

The process of translating preclinical discoveries into clinical applications is a complex one, involving several stages from initial drug discovery to clinical trials and regulatory approval. wisc.edu This process requires a multidisciplinary approach, integrating findings from basic science, preclinical studies, and clinical research. utmb.eduresearchgate.net

The development of predictive models using machine learning and deep learning techniques is also becoming an increasingly important tool in drug discovery, helping to identify promising candidates and predict their activity. nih.gov

Key translational opportunities for (+)-Metazocine and its derivatives are summarized in the table below.

| Therapeutic Area | Rationale | Supporting Evidence |

|---|---|---|

| Chronic Pain | Multitarget action on opioid and σ1 receptors. | Preclinical data showing efficacy in pain models. mdpi.comresearchgate.net |

| Neurodegenerative Diseases | σ1 receptor involvement in disease pathology. | Studies linking σ1 receptors to Alzheimer's disease. researchgate.net |

| Affective Disorders | Suggested role of σ sites in mood regulation. | Pharmacological studies implicating σ sites. acs.org |

Q & A

Q. What experimental models are most appropriate for studying (+)-Metazocine's opioid receptor interactions?

(+)-Metazocine exhibits complex agonist activity across opioid receptors, particularly δ-opioid receptors. In vitro assays using transfected HEK cells expressing δ-opioid receptors are validated for measuring ligand efficacy and potency . Key steps include:

- Receptor Transfection : Use stable cell lines expressing human δ-opioid receptors to ensure consistency.

- Functional Assays : Measure cAMP inhibition via competitive ELISA or fluorescence-based methods.

- Control Comparisons : Benchmark against endogenous ligands (e.g., met-enkephalin) and reference agonists (e.g., SNC80) to contextualize efficacy .

Q. How should researchers design dose-response experiments for (+)-Metazocine to account for its "super agonist" properties?

(+)-Metazocine’s efficacy exceeds endogenous ligands at δ-opioid receptors, requiring careful dose calibration:

- Dose Range : Start with sub-nanomolar concentrations (e.g., 0.1–100 nM) to capture full activation curves.

- Negative Controls : Include receptor antagonists (e.g., naloxone) to confirm receptor-specific effects.

- Cross-Reactivity Tests : Evaluate selectivity via parallel assays for μ- and κ-opioid receptors to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in (+)-Metazocine’s binding modes and efficacy predictions?

Structural studies suggest (+)-Metazocine’s N-substituent orientation (methyl vs. phenethyl) influences receptor interaction . Methodological approaches include:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor complexes to compare binding poses (e.g., traditional vs. alternate binding modes).

- Quantitative Conformational Sampling : Use energy landscape analysis to predict dominant binding states.

- Validation : Correlate computational findings with mutagenesis data (e.g., receptor residue substitutions affecting efficacy) .

Q. What strategies optimize synthesis and characterization of (+)-Metazocine analogs for structure-activity relationship (SAR) studies?

- Stereochemical Control : Employ chiral catalysts or resolution techniques to isolate enantiomers, as stereochemistry critically impacts receptor binding .

- Purity Validation : Use HPLC-MS and NMR (>95% purity) with reference to published spectra.

- Functional Screening : Prioritize analogs with modified N-substituents to explore efficacy trends (e.g., methyl vs. longer alkyl chains) .

Q. How should researchers address discrepancies in (+)-Metazocine’s reported potency across studies?

Variability in potency (e.g., IC₅₀ ranges) may stem from methodological differences:

- Standardized Assay Conditions : Control variables like cell passage number, temperature, and buffer composition.

- Meta-Analysis : Apply PRISMA guidelines to systematically compare published data, identifying confounders (e.g., assay type, species differences) .

- Replication Studies : Independently validate key findings using original protocols .

Methodological Considerations

Q. What statistical approaches are critical for analyzing (+)-Metazocine’s dual agonist/antagonist profiles?

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ and efficacy (Eₘₐₓ).

- Two-Way ANOVA : Compare effects across receptor subtypes and ligand concentrations.

- Bias Factor Analysis : Quantify signaling bias using operational models (e.g., β-arrestin vs. G-protein pathways) .

Q. How can researchers ensure reproducibility in (+)-Metazocine studies?

- Detailed Protocols : Document synthesis, purification, and assay conditions per BJOC standards (e.g., solvent batches, instrument calibration) .

- Data Transparency : Publish raw datasets (e.g., dose-response curves, spectral data) in supplemental materials.

- Collaborative Verification : Partner with independent labs to cross-check critical findings .

Data Presentation Guidelines

Q. Table 1. Efficacy and Potency of (+)-Metazocine at δ-Opioid Receptors

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.